molecular formula C23H21NO4 B14595074 3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid CAS No. 61363-34-6

3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid

Cat. No.: B14595074
CAS No.: 61363-34-6
M. Wt: 375.4 g/mol
InChI Key: ZKRABJMWWZYXHD-UHFFFAOYSA-N
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Description

3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid is an organic compound with a complex structure that includes benzyl and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid typically involves the reaction of benzylamine with formaldehyde and benzoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl and benzoic acid moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[(Dimethylazanediyl)bis(methylene)]dibenzoic acid
  • 3,3’-[(Ethylazanediyl)bis(methylene)]dibenzoic acid
  • 3,3’-[(Propylazanediyl)bis(methylene)]dibenzoic acid

Uniqueness

3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid is unique due to the presence of the benzyl group, which enhances its hydrophobic interactions and binding affinity compared to its dimethyl, ethyl, and propyl analogs .

Properties

CAS No.

61363-34-6

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

3-[[benzyl-[(3-carboxyphenyl)methyl]amino]methyl]benzoic acid

InChI

InChI=1S/C23H21NO4/c25-22(26)20-10-4-8-18(12-20)15-24(14-17-6-2-1-3-7-17)16-19-9-5-11-21(13-19)23(27)28/h1-13H,14-16H2,(H,25,26)(H,27,28)

InChI Key

ZKRABJMWWZYXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)C(=O)O)CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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